Reduced Molecular Weight and Lipophilicity Compared to the Canonical PPARδ Antagonist GSK0660
The target compound possesses a molecular weight of 327.4 Da and an XLogP3 of 2.3, whereas the widely used PPARδ antagonist GSK0660 (methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate; CAS 1014691-61-2) has a molecular weight of 418.5 Da and an XLogP3 of approximately 3.5 [1][2]. This 91 Da reduction in molecular weight and >1 log unit decrease in lipophilicity predict improved aqueous solubility and potentially more favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making the 3-methoxyphenyl analog a preferable starting point for lead optimization programs where minimal molecular complexity is desired [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 327.4 Da; XLogP3 = 2.3 |
| Comparator Or Baseline | GSK0660: MW = 418.5 Da; estimated XLogP3 ≈ 3.5 |
| Quantified Difference | ΔMW = −91 Da; ΔXLogP3 ≈ −1.2 log units |
| Conditions | Computed properties (PubChem 2021.05.07 release for target; GSK0660 values from NCATS Inxight and ChemSrc) |
Why This Matters
Lower molecular weight and reduced lipophilicity are primary drivers of improved solubility and metabolic stability in early-stage drug discovery, directly impacting the selection of a scaffold for further optimization.
- [1] PubChem Compound Summary for CID 16831989, Methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/895261-53-7 (accessed 2026-05-04). View Source
- [2] NCATS Inxight Drugs – GSK0660 (methyl 3-[[[2-methoxy-4-(phenylamino)phenyl]amino]sulfonyl]-2-thiophenecarboxylate). https://inxight.ncats.io/drug/GSK0660 (accessed 2026-05-04). View Source
